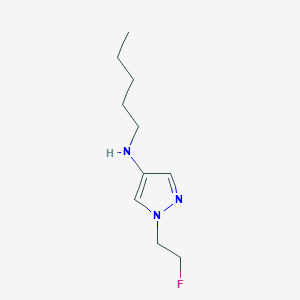
1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles. This compound features a fluoroethyl group attached to the nitrogen atom of the pyrazole ring and a pentyl chain attached to the nitrogen atom at the 1-position. The presence of the fluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.
Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions using pentyl halides.
Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-1H-benzimidazole-2-carbaldehyde hydrochloride: Shares the fluoroethyl group but differs in the core structure.
1-(2-Fluoroethyl)naphthalene: Contains the fluoroethyl group attached to a naphthalene ring.
1,2,3-Triazole Derivatives: Similar in having nitrogen-containing heterocycles but differ in the specific structure and functional groups.
Uniqueness: 1-(2-Fluoroethyl)-N-pentyl-1H-pyrazol-4-amine is unique due to the combination of the fluoroethyl group and the pentyl chain attached to the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18FN3 |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H18FN3/c1-2-3-4-6-12-10-8-13-14(9-10)7-5-11/h8-9,12H,2-7H2,1H3 |
Clé InChI |
UYAVVLCDHZXBQM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CN(N=C1)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)
![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740017.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740045.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)

![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)



